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molecular formula C10H13N B1602173 N-methyl-2,3-dihydro-1H-inden-2-amine CAS No. 24445-44-1

N-methyl-2,3-dihydro-1H-inden-2-amine

Cat. No. B1602173
M. Wt: 147.22 g/mol
InChI Key: SXWZQUCTTOBHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06197798B1

Procedure details

Under a nitrogen atmosphere, a solution of the carbamate 2-(ethoxycarbonyl-amino)indane (6.07 g, 29.6 mmol) in Et2O (100 mL) is added slowly to a mixture of LiAlH4 (1.70 g, 44.7 mmol) in Et2O (100 ml) chilled at 0°. The resulting mixture is stirred for 18 h and allowed to warm to 20°. The reaction mixture is re-chilled to 0° and treated cautiously with H2O (1.7 mL), 15% NaOH (1.7 mL) and again H2O (5.1 mL). The mixture is stirred for 20 minutes, warming slowly to 20°. The precipitate is vacuum filtered and the filtrate extracted into 1N HCl. The acid solution is washed with fresh Et2O, then basified with cold 1N NaOH. The cloudy mixture is extracted with Et2O, washed with saturated brine, dried over Na2SO4, is filtered and concentrated to an oil.
Name
carbamate 2-(ethoxycarbonyl-amino)indane
Quantity
6.07 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4]([NH:6][CH:7]1[CH2:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8]1)=O)C.C(=O)(O)N.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>CCOCC>[CH3:4][NH:6][CH:7]1[CH2:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8]1 |f:0.1,2.3.4.5.6.7,9.10|

Inputs

Step One
Name
carbamate 2-(ethoxycarbonyl-amino)indane
Quantity
6.07 g
Type
reactant
Smiles
C(C)OC(=O)NC1CC2=CC=CC=C2C1.C(N)(O)=O
Name
Quantity
1.7 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
O
Name
Quantity
1.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5.1 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled at 0°
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is re-chilled to 0°
STIRRING
Type
STIRRING
Details
The mixture is stirred for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
warming slowly to 20°
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted into 1N HCl
WASH
Type
WASH
Details
The acid solution is washed with fresh Et2O
EXTRACTION
Type
EXTRACTION
Details
The cloudy mixture is extracted with Et2O
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CNC1CC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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